丁胺氢碘酸盐

描述

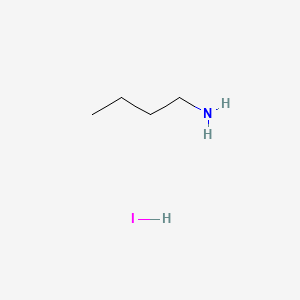

Butylamine Hydroiodide, also known as n-butylammonium iodide or butan-1-amine hydroiodide, is a compound with the molecular formula C4H12IN . It is a colorless or white crystalline solid with a strong, irritating odor . It is soluble in water and organic solvents, but not in alcohols .

Synthesis Analysis

Butylamine Hydroiodide has been used as an additive to improve the efficiency and stability of perovskite solar cells (PSCs). It can also be used as an organic ligand in the formation of organic-inorganic perovskites for light-emitting diodes (LEDs) . A comparative study of the impact of n-butylamine and traditionally used additives on the efficiency of the electrospray ionization (ESI) process for the enhancement of metabolite coverage was performed by direct injection mass spectrometry (MS) analysis in negative mode .

Molecular Structure Analysis

The molecular weight of Butylamine Hydroiodide is 201.05 g/mol . The InChI key is CALQKRVFTWDYDG-UHFFFAOYSA-N . The Canonical SMILES string is CCCCN.I .

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Butylamine Hydroiodide .

Physical and Chemical Properties Analysis

Butylamine Hydroiodide has a molecular weight of 201.05 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1. It has a rotatable bond count of 2. Its exact mass and monoisotopic mass are 201.00145 g/mol. Its topological polar surface area is 26 Ų. It has a heavy atom count of 6 .

科学研究应用

化学合成中的胺交换反应丁胺氢碘酸盐参与水溶液中氨基酸的胺交换反应。它用于生产特定的离子缔合物,并且可以从反应混合物中直接萃取,证明了它在化学合成和化合物分离过程中的效用(孙敏彦等,2010)。

生物材料和再生医学在一项关于透明质酸 (HA) 的研究中,丁胺被用于接枝到 HA,增强了其粘弹性和假塑性。这种改性使 HA 成为生物墨水、水凝胶和再生医学中药物递送等应用的宝贵生物材料(Petta 等人,2016)。

分析化学和生物分子分析丁胺氢碘酸盐,特别是 2,5-二羟基苯甲酸丁胺 (DHBB),用于生物分子的 MALDI-MS 分析。DHBB 通过提高逐次重复性并减少某些生物分子的 MALDI 诱导的碎片化来增强分析,证明了它在分析化学中的效用(Mank 等人,2004)。

食品化学和美拉德反应研究丁胺氢碘酸盐被用作 D-葡萄糖美拉德反应研究中的模型化合物。它的应用提供了对该反应过程中有色化合物形成的见解,这与食品化学和加工有关(Lerche 等人,2002)。

代谢组学中的质谱法在质谱法中,正丁胺可有效增强电喷雾电离过程,从而改善生物样品中代谢物组成的分析。它在这一领域的应用突出了其在推进代谢组学研究中的作用(Maslov 等人,2019)。

环境修复在环境科学中,丁胺氢碘酸盐因其增强电动力修复受疏水性有机污染物污染的土壤的潜力而受到研究,突出了其在环境清理和土壤修复中的潜在应用(Li 等人,2000)。

气体传感技术丁胺氢碘酸盐在开发用于气体传感(特别是检测胺)的灵敏材料中发挥着作用。它参与此类材料的开发突出了其在为实际应用创造有效气体传感器方面的重要性(Fu 等人,2021)。

石墨烯改性在材料科学中,丁胺氢碘酸盐用于氧化石墨烯的功能化。该过程增强了氧化石墨烯的疏水性和分散稳定性,这对于其在各种复合材料和材料工程中的应用至关重要(Chakraborty 等人,2016)。

安全和危害

Butylamine Hydroiodide can cause skin irritation and serious eye irritation. It is recommended to wash hands and face thoroughly after handling, not to eat, drink or smoke when using this product, wear protective gloves/clothing/eye protection/face protection, use only outdoors or in a well-ventilated area, and not to breathe dust/fume/gas/mist/vapors/spray .

作用机制

Target of Action

Butylamine Hydroiodide, also known as n-Butylammonium iodide (BAI), is primarily used in the field of materials science . It is particularly used as an additive in the fabrication of perovskite solar cells (PSCs) and as an organic ligand in the formation of organic-inorganic perovskites for light-emitting diodes (LEDs) . Therefore, its primary targets are the perovskite structures in these devices.

Mode of Action

BAI interacts with its targets by facilitating an improvement in the efficiency and stability of PSCs . It hinders the growth of 3D-perovskite grains, dramatically decreasing the roughness of films . This results in the formation of layered perovskite (a.k.a. Ruddlesden–Popper) structures .

Biochemical Pathways

The iodide and bromide-based alkylated halides, including BAI, find applications as precursors for the fabrication of perovskites for photovoltaic applications .

Result of Action

The result of BAI’s action is the formation of more efficient and stable perovskite structures in PSCs and LEDs . This leads to improved performance of these devices, including enhanced energy efficiency .

Action Environment

The action of BAI can be influenced by environmental factors. For instance, its stability can be affected by temperature, as it can decompose to produce toxic nitrogen oxides and hydroiodic acid when heated . Therefore, it should be stored in a cool, dry place, away from heat sources and oxidizing agents .

生化分析

Biochemical Properties

Butylamine Hydroiodide plays a significant role in biochemical reactions, particularly in the formation of organic-inorganic perovskites for light-emitting diodes (LEDs) and solar cells . It interacts with various enzymes, proteins, and other biomolecules. For instance, Butylamine Hydroiodide is known to hinder the growth of 3D-perovskite grains, thereby decreasing the roughness of films . This interaction is crucial for improving the efficiency and stability of perovskite solar cells.

Cellular Effects

Butylamine Hydroiodide influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Butylamine Hydroiodide has been shown to improve the operational stability of LED devices by incorporating into perovskite layers . This incorporation leads to enhanced cell signaling and gene expression, ultimately improving the performance of the devices.

Molecular Mechanism

The molecular mechanism of Butylamine Hydroiodide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Butylamine Hydroiodide binds to specific sites on enzymes and proteins, altering their activity and function . This binding can either inhibit or activate the enzymes, depending on the nature of the interaction. Additionally, Butylamine Hydroiodide can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Butylamine Hydroiodide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Butylamine Hydroiodide remains stable under specific conditions, ensuring its efficacy in long-term applications . Degradation of the compound can lead to reduced effectiveness and potential adverse effects on cellular function.

Dosage Effects in Animal Models

The effects of Butylamine Hydroiodide vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as improved cellular function and enhanced metabolic activity . At high doses, Butylamine Hydroiodide can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing its risks.

Metabolic Pathways

Butylamine Hydroiodide is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . For instance, Butylamine Hydroiodide can modulate the activity of enzymes involved in energy production and biosynthesis, thereby altering the metabolic state of the cell.

Transport and Distribution

Within cells and tissues, Butylamine Hydroiodide is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution of Butylamine Hydroiodide are crucial for its biological activity and effectiveness in various applications.

Subcellular Localization

The subcellular localization of Butylamine Hydroiodide affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that Butylamine Hydroiodide exerts its effects precisely where needed, enhancing its overall efficacy.

属性

IUPAC Name |

butan-1-amine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.HI/c1-2-3-4-5;/h2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALQKRVFTWDYDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36945-08-1 | |

| Record name | Butylamine Hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does butylamine hydroiodide interact with perovskite materials and what are the downstream effects?

A1: Butylamine hydroiodide can passivate surface defects in perovskite films, specifically those induced by iodine vacancies. [] This passivation occurs through the formation of an ultrathin 2D perovskite layer on the surface of the 3D bulk perovskite. [] This interaction leads to a significant reduction in reverse bias dark current density (Jdark) in perovskite photodiodes. [] Additionally, it enhances photoresponse, particularly under low light conditions, contributing to improved specific detectivity. []

Q2: Are there stability concerns associated with butylamine hydroiodide in perovskite solar cells?

A3: While butylamine hydroiodide can improve certain performance aspects of perovskite solar cells, studies show that devices incorporating 3-guanidinopropanoic acid (GPA) as the organic spacer demonstrate enhanced stability compared to those using butylamine hydroiodide. [] This difference is observed under various conditions, including illumination, thermal stress, storage, and humidity. [] This suggests that while butylamine hydroiodide can be utilized in perovskite solar cells, alternative organic spacers like GPA might offer superior long-term stability.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1380471.png)

![Pyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B1380480.png)

![3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde](/img/structure/B1380487.png)

![3-(azetidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1380490.png)

![[2,4'-Bipyridine]-4-methanamine](/img/structure/B1380492.png)